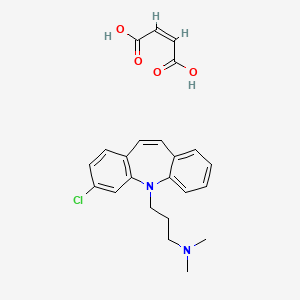![molecular formula C13H8Cl2N2O3 B568850 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride CAS No. 69414-55-7](/img/structure/B568850.png)
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is an organic compound with the molecular formula C13H8Cl2N2O3. It is a derivative of benzoyl chloride and is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as an amino group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride typically involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Reduction Reactions: The major product is 2-[(4-Chloro-2-aminophenyl)amino]benzoyl Chloride.
Hydrolysis: The major product is 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid.
Scientific Research Applications
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The chloro and nitro groups play a crucial role in its reactivity, with the nitro group being particularly important for its electron-withdrawing properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-nitrophenyl)amino]benzoyl Chloride
- 2-[(4-Fluoro-2-nitrophenyl)amino]benzoyl Chloride
- 2-[(4-Methyl-2-nitrophenyl)amino]benzoyl Chloride
Uniqueness
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is unique due to the presence of the chloro group, which imparts specific reactivity and properties. The chloro group can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the combination of chloro and nitro groups enhances its electron-withdrawing capability, influencing its reactivity and stability .
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(12(7-8)17(19)20)16-10-4-2-1-3-9(10)13(15)18/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYDBBXMLHDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)








![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

